molecular formula C10H16ClNO2 B1493120 2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one CAS No. 2097956-25-5

2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one

Cat. No. B1493120
CAS RN: 2097956-25-5
M. Wt: 217.69 g/mol
InChI Key: HVRBNECEOLWAMM-UHFFFAOYSA-N
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Description

2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one (2-COC) is an organic compound with a wide range of applications in chemical research. It is a cyclopentane oxazepinone derivative that has been studied for its potential use as a synthetic intermediate in the production of other compounds, as well as for its potential therapeutic applications.

Scientific Research Applications

Cycloadduct Transformation

Cycloadducts of methyl hydroxyalkynoates and DBU can be transformed into structures where furan-2(5H)-one and caprolactam rings are linked through an aminopropane tether. This highlights the compound's potential in synthesizing novel organic structures with applications in materials science and organic synthesis (Trofimov et al., 2017).

Crystal Structure Analysis

The crystal structure of closely related compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, demonstrates the utility of such molecules in understanding molecular conformations and interactions, which can be critical in the design of new materials and drugs (Jian-Qiang Zheng et al., 2014).

Chemical Warfare Agent Detection

Compounds with similar structural motifs have been utilized in the detection of trace amounts of chemical warfare agents in various matrices, showcasing their potential applications in environmental monitoring and forensic science (Markku Mesilaakso and Eeva-Liisa Tolppa, 1996).

Synthesis of Bicyclic and Tricyclic Systems

Research into unsaturated cyclic and bicyclic hydrocarbons' reactions with chloral, leading to tricyclic oxabrexanes and oxabrendanes, exemplifies the synthetic versatility of compounds with similar structures. These findings contribute to synthetic organic chemistry, particularly in creating novel cyclic compounds with potential pharmaceutical applications (H. Fritz et al., 1975).

Catalytic Oxidation

Oxidovanadium complexes derived from Schiff base ligands, related to the structural features of the compound , have shown selective catalytic properties in the oxidation of organic substrates. This illustrates the compound's relevance in catalysis and materials chemistry (Kui Yang, 2014).

properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-6-10(13)12-4-5-14-7-8-2-1-3-9(8)12/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRBNECEOLWAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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